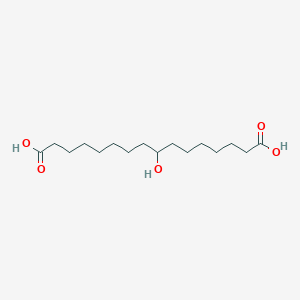

8-Hydroxyhexadecanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyhexadecanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c17-14(11-7-4-5-9-13-16(20)21)10-6-2-1-3-8-12-15(18)19/h14,17H,1-13H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQVGXLMHGPBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCCCCCC(=O)O)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581613 | |

| Record name | 8-Hydroxyhexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-48-1 | |

| Record name | 8-Hydroxyhexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 8 Hydroxyhexadecanedioic Acid

Endogenous Formation in Biological Systems

8-Hydroxyhexadecanedioic acid is formed within organisms through several metabolic routes, primarily linked to lipid metabolism. foodb.ca It has been detected in various cellular compartments, including the cytoplasm, cell membrane, and adiposomes, as well as in biofluids such as urine, indicating its role as a metabolic intermediate or end-product. foodb.cachemfont.ca

The formation of 8-hydroxyhexadecanedioic acid is situated within the broader context of lipid metabolism. foodb.ca As a dicarboxylic acid, its genesis is often associated with the ω-oxidation pathway of fatty acids, a process that introduces a carboxylic acid group at the terminal methyl end of a fatty acid. This pathway serves as an alternative to the primary β-oxidation pathway, particularly for medium- and long-chain fatty acids. The presence of both a hydroxyl group mid-chain and two terminal carboxyl groups suggests a multi-step enzymatic modification of a precursor fatty acid. nih.gov

Within fatty acid metabolism, 8-hydroxyhexadecanedioic acid is classified as a long-chain fatty acid, specifically a dicarboxylic acid and a hydroxy fatty acid. foodb.ca Its transport into cells is facilitated by transport proteins such as the long-chain fatty acid transport protein 1 (FATP1), which underscores its integration into cellular fatty acid processing. pathbank.org The detection of this compound in urine suggests it may be a product of fatty acid oxidation pathways that is ultimately cleared from the body. chemfont.ca

One significant biosynthetic origin of 8-hydroxyhexadecanedioic acid is from the structural biopolymer cutin, found in the cuticle of plants. oup.com Cutin is a polyester (B1180765) composed mainly of C16 and C18 fatty acid monomers linked by ester bonds. oup.comgoogle.com Chemical analysis of plant cuticles, such as from the tomato, has identified 8/9-hydroxyhexadecanedioic acid as a monomeric constituent, suggesting it is biosynthesized by the plant and incorporated into this protective polymer. chemfont.caoup.com Another proposed route for its formation in animal systems is through lipid peroxidation, a process involving oxidative degradation of lipids. foodb.cachemfont.ca

Fatty Acid Metabolism Context

Microbial Biotransformation and Production Pathways

Certain microorganisms are capable of producing 8-hydroxyhexadecanedioic acid, typically as a byproduct of the degradation of environmental hydrocarbons. This biotransformation is a key part of bioremediation processes.

The degradation of long-chain alkanes, which are major components of crude oil, by some bacteria leads to the formation of various oxidized products, including 8-hydroxyhexadecanedioic acid. This process is often mediated by enzymes such as alkane hydroxylases and monooxygenases. researchgate.netsemanticscholar.org

The bacterial strain Novosphingobium sp. S1, isolated from crude oil-polluted soil, has demonstrated the ability to utilize long-chain alkanes like n-hexadecane as a source of carbon and energy. researchgate.net While the genus Novosphingobium is more commonly known for its proficiency in degrading aromatic hydrocarbons, the S1 strain shows a high capability for breaking down saturated hydrocarbons. researchgate.netresearchgate.net During its growth on n-hexadecane, Novosphingobium sp. S1 forms a biofilm at the alkane-water interface to access the hydrophobic substrate. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) analyses of the culture medium revealed that this strain releases 8-hydroxyhexadecanedioic acid as an extracellular metabolite. researchgate.netresearchgate.net The production of this hydroxylated dicarboxylic acid is considered direct evidence of the degradation of n-hexadecane by the bacterium, likely through a pathway involving terminal and subterminal oxidation of the alkane chain. researchgate.net

Data Tables

Table 1: Microbial Production of 8-Hydroxyhexadecanedioic Acid

| Bacterium | Substrate | Product | Key Finding | Source |

|---|---|---|---|---|

| Novosphingobium sp. S1 | n-Hexadecane | 8-Hydroxyhexadecanedioic acid | Released as an extracellular metabolite during alkane degradation. | researchgate.net |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 8-Hydroxyhexadecanedioic acid |

| n-Hexadecane |

| 7-hydroxyhexadecanoic acid |

| 8-hydroxyhexadecanoic acid |

| 7-hydroxyhexadecanedioic acid |

| 16-hydroxyhexadecanoic acid |

| 10,16-dihydroxyhexadecanoic acid |

| 16-hydroxy-10-oxo-hexadecanoic acid |

| 10-hydroxyhexadecanedioic acid |

| 18-hydroxyoctadec-9-enoic acid |

| 18-hydroxy-9,10-epoxyoctadecanoic acid |

| 9,10,18-trihydroxyoctadecanoic acid |

Formation During Alkane Degradation by Specific Bacterial Strains

Gordonia amicalis S2

Enzymatic Activities Involved in Biosynthesis and Metabolism

The synthesis of hydroxy fatty acids like 8-hydroxyhexadecanedioic acid involves several key classes of enzymes that catalyze hydroxylation, elongation, and oxidation reactions.

General Enzyme Classes in Hydroxy Fatty Acid Synthesis

The biosynthesis of hydroxy fatty acids in microorganisms is accomplished by a variety of enzymes that introduce hydroxyl groups at specific positions on the fatty acid chain. nih.gov Key enzyme classes include:

Cytochrome P450 Monooxygenases (P450s): A diverse superfamily of enzymes that catalyze the oxidation of a wide range of substrates, including fatty acids and alkanes. nih.govrsc.org

Lipoxygenases: These enzymes catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov

Hydratases: These enzymes catalyze the addition of water to a double bond in a fatty acid, forming a hydroxyl group. nih.govmdpi.com

12-Hydroxylase and Diol Synthase: These are other important enzymes involved in producing specific hydroxy fatty acids. nih.gov

Role of Hydroxylases in Mid-Chain Hydroxylation

The formation of 8-hydroxyhexadecanedioic acid specifically points to a mid-chain hydroxylation event. Cytochrome P450 enzymes are particularly important for this type of reaction. For instance, the CYP96A15 enzyme in Arabidopsis thaliana has been identified as a mid-chain alkane hydroxylase (MAH1), responsible for creating secondary alcohols from alkanes. oup.comchinacrops.org In bacteria, CYP153A enzymes are known for their ability to hydroxylate alkanes and fatty acids. rsc.orgrsc.org While often associated with terminal (ω-) hydroxylation, their regioselectivity can be influenced by the specific enzyme and substrate. rsc.org Other alkane hydroxylases, such as the AlkB enzyme system, are also prevalent in alkane-degrading bacteria and typically hydroxylate medium-chain alkanes. nih.govfrontiersin.org The presence of genes for both AlkB and cytochrome P450 enzymes in Gordonia species suggests their potential involvement in the initial hydroxylation of alkanes. researchgate.netmdpi.com

Overview of Fatty Acid Elongation and Oxidation Processes

Once a hydroxylated fatty acid is formed, it can undergo further metabolic processing, including elongation and oxidation.

Fatty Acid Elongation: The synthesis of long-chain fatty acids from shorter precursors occurs through a cyclical process involving a series of enzymatic reactions. nih.gov The core reactions in the elongation cycle are condensation, reduction, dehydration, and another reduction step, adding two carbons to the acyl chain in each cycle. nih.gov Key enzymes in this process include 3-ketoacyl-ACP synthase, 3-ketoacyl-ACP reductase, 3-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. nih.gov

Fatty Acid Oxidation: The breakdown of fatty acids for energy primarily occurs through the β-oxidation pathway. numberanalytics.compnas.org This process involves a sequence of four reactions: dehydrogenation, hydration, oxidation, and thiolysis, which sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA. numberanalytics.com In addition to β-oxidation, ω-oxidation can occur, where the terminal methyl group of a fatty acid is oxidized to a carboxylic acid, forming a dicarboxylic acid. This process is crucial for the formation of molecules like 8-hydroxyhexadecanedioic acid, where both ends of the alkane chain are oxidized.

The table below outlines the key enzymatic steps in fatty acid elongation and β-oxidation.

| Process | Key Enzymatic Step | Enzyme Class Example | Product of Step |

| Fatty Acid Elongation | Condensation | 3-Ketoacyl-ACP synthase (FabB/FabF) | 3-Ketoacyl-ACP nih.gov |

| Reduction | 3-Ketoacyl-ACP reductase (FabG) | 3-Hydroxyacyl-ACP nih.gov | |

| Dehydration | 3-Hydroxyacyl-ACP dehydratase (FabZ) | trans-2-Enoyl-ACP nih.gov | |

| Reduction | Enoyl-ACP reductase (FabI) | Acyl-ACP (2 carbons longer) nih.gov | |

| β-Oxidation | Dehydrogenation | Acyl-CoA dehydrogenase (FadE) | Enoyl-CoA pnas.org |

| Hydration | Enoyl-CoA hydratase (FadB) | Hydroxyacyl-CoA pnas.org | |

| Oxidation | Hydroxyacyl-CoA dehydrogenase (FadB) | Ketoacyl-CoA pnas.org | |

| Thiolysis | Ketoacyl-CoA thiolase (FadA) | Acetyl-CoA and shortened Acyl-CoA pnas.org |

Role in Non Human Biological Systems

Occurrence and Function in Plant Biology

8-Hydroxyhexadecanedioic acid is a naturally occurring dicarboxylic acid that plays a role in the structural integrity and metabolic processes of higher plants.

The distribution of positional isomers of mid-chain hydroxy dicarboxylic acids, including 8-hydroxyhexadecanedioic acid, exhibits distinct patterns between angiosperms and gymnosperms. unige.ch In gymnosperms, there is a strong predominance of the 8-hydroxyhexadecanedioic acid isomer. unige.ch Conversely, angiosperms are characterized by the presence of mixtures of both 7-hydroxy- and 8-hydroxyhexadecanedioic acid isomers in varying proportions. unige.ch This differential distribution suggests divergent biosynthetic pathways or enzymatic specificities between these two major plant groups.

A study of hydroxylated fatty acids in plants from the Lake Léman basin revealed these distinct patterns. The data below illustrates the relative abundance of 7-hydroxy and 8-hydroxy isomers of hexadecanedioic acid in representative plant groups.

| Plant Group | Predominant Isomer of Hydroxyhexadecanedioic Acid |

| Gymnosperms | 8-hydroxyhexadecanedioic acid unige.ch |

| Angiosperms | Mixture of 7-hydroxy- and 8-hydroxyhexadecanedioic acid unige.ch |

This table shows the general trend in the distribution of positional isomers of hydroxyhexadecanedioic acid between gymnosperms and angiosperms.

The distinct positional isomeric compositions of hydroxy dicarboxylic acids in angiosperms and gymnosperms suggest their potential as chemotaxonomic markers. unige.ch Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. scirp.org The clear difference in the isomeric profiles of compounds like 8-hydroxyhexadecanedioic acid between these major plant lineages provides a chemical basis for distinguishing them. unige.ch For instance, the high prevalence of 8-hydroxyhexadecanedioic acid in most gymnosperms, with the exception of Juniperus communis which contains mainly the 7-hydroxy isomer, offers a specific chemical signature. unige.ch

8-Hydroxyhexadecanedioic acid is considered an intermediate in the ω-oxidation pathway in plants. unige.ch This metabolic pathway involves the oxidation of the terminal methyl group of a fatty acid. wikipedia.orgegyankosh.ac.in There is a proposed biosynthetic relationship where the ω-oxidation of 8,16-dihydroxyhexadecanoic acid and 9,16-dihydroxyhexadecanoic acid would both lead to the formation of 8-hydroxyhexadecanedioic acid. unige.ch This is supported by the correlation observed between the distribution of these dihydroxyhexadecanoic acid isomers and the corresponding hydroxyhexadecanedioic acid isomers in plants. unige.ch For example, the high abundance of 9,16-dihydroxyhexadecanoic acid in gymnosperms corresponds with the predominance of 8-hydroxyhexadecanedioic acid. unige.ch

Chemotaxonomic Potential in Higher Plants

Biological Role in Microbial Processes

Several bacterial species isolated from oil-polluted environments have been shown to degrade long-chain alkanes like n-hexadecane through the formation of biofilms. researchgate.netresearchgate.net During this process, certain bacteria release metabolites into the extracellular medium. Liquid chromatography-mass spectrometry (LC-MS) analyses have identified 8-hydroxyhexadecanedioic acid as one such metabolite produced by Novosphingobium sp. S1 and Gordonia amicalis S2 during the assimilation of n-hexadecane. researchgate.netresearchgate.net The production of this hydroxylated dicarboxylic acid provides evidence for the biodegradation of n-hexadecane by these strains. researchgate.net While its precise physiological role in this context is yet to be fully elucidated, its presence suggests it is a product of the microbial degradation pathway. researchgate.netresearchgate.net

The table below summarizes the bacterial strains and the metabolites detected during the degradation of n-hexadecane.

| Bacterial Strain | Detected Metabolites |

| Novosphingobium sp. S1 | 8-hydroxyhexadecanedioic acid researchgate.netresearchgate.net |

| Gordonia amicalis S2 | 8-hydroxyhexadecanedioic acid researchgate.netresearchgate.net |

| Gordonia terrae S5 | 8-hydroxyhexadecanoic acid, 7-hydroxyhexadecanoic acid researchgate.net |

This table highlights the production of 8-hydroxyhexadecanedioic acid by specific bacterial strains during the assimilation of long-chain alkanes.

Contribution to Substrate Utilization by Hydrocarbon-Degrading Bacteria

8-Hydroxyhexadecanedioic acid is an important metabolic intermediate in the biodegradation of long-chain alkanes by certain bacteria. Research has identified this compound as a product released by specific bacterial strains when they utilize hydrocarbons as their sole source of carbon and energy. researchgate.netresearchgate.net

Studies involving bacteria isolated from crude oil-polluted soil, such as Novosphingobium sp. S1 and Gordonia amicalis S2, have shown that these microorganisms release 8-hydroxyhexadecanedioic acid into the extracellular medium during the degradation of n-hexadecane. researchgate.netresearchgate.net The presence of this hydroxylated dicarboxylic acid is considered evidence that substantiates the breakdown of n-hexadecane by these strains. researchgate.net While its exact physiological role is still under investigation, its production points to a specific metabolic pathway for processing these hydrophobic substrates. researchgate.net

The degradation process often involves the formation of a biofilm at the alkane-water interface, which is crucial for the bacteria to access and assimilate these insoluble compounds. researchgate.netresearchgate.net The identification of 8-hydroxyhexadecanedioic acid, alongside other oxidized fatty acids, suggests that these bacteria employ a bi-terminal oxidation pathway to break down saturated hydrocarbons. researchgate.net This pathway involves the oxidation of the alkane at both ends of its molecular chain.

The table below summarizes the findings from studies on hydrocarbon-degrading bacteria that produce 8-hydroxyhexadecanedioic acid.

| Bacterial Strain | Substrate | Metabolite Produced | Implied Degradation Pathway |

| Novosphingobium sp. S1 | n-Hexadecane | 8-Hydroxyhexadecanedioic acid | Bi-terminal Oxidation researchgate.net |

| Gordonia amicalis S2 | n-Hexadecane | 8-Hydroxyhexadecanedioic acid | Bi-terminal Oxidation researchgate.net |

General Biological Functions in Animal Contexts (Non-Clinical Focus)

In animals, 8-hydroxyhexadecanedioic acid is recognized as a long-chain fatty acid derivative involved in fundamental lipid metabolism processes. hmdb.cachemfont.ca It is considered an endogenous compound, participating in various biological functions related to lipids. hmdb.ca

Role in Lipid Transport

8-Hydroxyhexadecanedioic acid is associated with lipid transport processes within animal systems. hmdb.cachemfont.ca As a fatty acid derivative, its movement through the aqueous environment of the bloodstream necessitates specialized transport mechanisms. Lipids are generally hydrophobic and are transported in the blood as part of lipoprotein complexes. oregonstate.education These complexes, which include chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL), consist of a core of hydrophobic lipids like triacylglycerols and cholesterol, surrounded by a layer of phospholipids, cholesterol, and proteins. oregonstate.education

Participation in Energy Storage Mechanisms

The compound is implicated in energy storage mechanisms, a key function of fatty acids. foodb.ca Lipogenesis is the metabolic process of synthesizing lipids, primarily fatty acids, which serve as the body's long-term energy reserve. oregonstate.education These lipids are stored in specialized cells called adipocytes, which are distributed throughout the body. oregonstate.education When energy is required, these stored lipids can be broken down to release fatty acids for energy production. The classification of 8-hydroxyhexadecanedioic acid as an energy source and its role in energy storage indicate its participation in these vital metabolic pathways. foodb.ca

Synthetic Methodologies for 8 Hydroxyhexadecanedioic Acid and Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry. beilstein-journals.orgchemistryviews.orgpku.edu.cn This strategy is particularly effective for complex molecules like hydroxy dicarboxylic acids, where installing functional groups at specific positions is challenging. nsf.gov The general workflow involves creating a core molecular scaffold through chemical synthesis and then employing enzymes for specific modifications, such as hydroxylation. beilstein-journals.org

The introduction of a hydroxyl group at a specific, non-activated carbon atom is a significant challenge in chemical synthesis. Biocatalytic hydroxylation, particularly using cytochrome P450 (CYP) monooxygenases, presents an elegant solution. researchgate.netnih.gov These enzymes are capable of high regio- and stereoselectivity under mild conditions. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes catalyzes a wide array of oxidative reactions, including the hydroxylation of fatty acids. mdpi.com While many CYPs hydroxylate at terminal (ω) or near-terminal (ω-1, ω-2, ω-3) positions, specific enzymes can be engineered or selected for in-chain hydroxylation. researchgate.net For the synthesis of 8-hydroxyhexadecanedioic acid, a CYP enzyme with selectivity for the C-8 position of hexadecanedioic acid or a related precursor would be required. The CYP153A family, for instance, is known for its excellent activity in the ω-hydroxylation of fatty acids and alkanes, which is a key step in producing α,ω-dicarboxylic acids. mdpi.com A newly discovered CYP102 enzyme from Bacillus amyloliquefaciens has shown a preference for sub-terminal hydroxylation (ω-1, ω-2, and ω-3) of fatty acids, and through mutagenesis, variants with high regioselectivity have been developed. researchgate.net

Peroxygenases: Fungal peroxygenases are another class of enzymes capable of hydroxylating non-activated C-H bonds in fatty acids. researchgate.net They offer a simpler reaction mechanism compared to P450s but often exhibit lower selectivity, which can be a drawback for targeted synthesis. researchgate.net

The general mechanism for these enzymatic hydroxylations involves the activation of molecular oxygen and its insertion into a C-H bond. nih.gov This process avoids the harsh reagents and complex protecting-group strategies often required in traditional chemistry.

Table 1: Examples of Enzymatic Hydroxylation for Fatty Acid Derivatives

| Enzyme System | Substrate | Product(s) | Key Finding | Reference |

| Cytochrome P450BM3 | Long-chain fatty acids | ω-1, ω-2, ω-3 hydroxy fatty acids | Self-sufficient monooxygenase with high activity. nih.gov | nih.gov |

| CYP153A from Limnobacter sp. | Dodecanoic acid | ω-Hydroxydodecanoic acid | Efficient ω-hydroxylation via a three-component whole-cell system. mdpi.com | mdpi.com |

| 8,11-linoleate diol synthase from Penicillium chrysogenum | Unsaturated fatty acids | 8-hydroxy unsaturated fatty acids | Production of 8-hydroxy fatty acids via recombinant E. coli. nih.gov | nih.gov |

| Pseudomonas sp. 42A2 cells | Oleic acid | (E)-10-hydroxy-8-octadecenoic acid | Bioconversion using lyophilized non-proliferating microbial cells. researchgate.netthescipub.com | researchgate.netthescipub.com |

The dicarboxylic acid backbone of the target molecule can be synthesized through various chemo-catalytic methods, which can then be combined with enzymatic hydroxylation. These routes often focus on creating α,ω-dicarboxylic acids from renewable feedstocks.

Isomerizing Hydroxycarbonylation: A highly efficient method involves the palladium-catalyzed isomerizing hydroxycarbonylation of unsaturated fatty acids, such as oleic acid. This single-step process uses water as a nucleophile to convert the internal double bond to a terminal carboxylic acid group, achieving high selectivity for the linear α,ω-dicarboxylic acid product. acs.org

Oxidation of Precursors: Long-chain dicarboxylic acids can be produced through the oxidation of various substrates. For example, the oxidation of fatty acids or alkanes at the terminal methyl group is a common strategy. europa.eu Another approach involves the oxidation of cyclic alkanes, though this often yields a mixture of dicarboxylic acids of varying lengths. nih.gov The conversion of biomass-derived furan (B31954) compounds, like 5-hydroxymethylfurfural (B1680220) (HMF), into dicarboxylic acids such as 2,5-furandicarboxylic acid (FDCA) is also a well-researched area, representing a move towards sustainable chemical production. europa.euuu.nl

Enzymatic Hydroxylation Strategies

Chemical Synthesis from Precursors

Total chemical synthesis offers a high degree of control over molecular architecture, allowing for the precise construction of 8-hydroxyhexadecanedioic acid from simpler, readily available starting materials.

Several general strategies exist for the synthesis of molecules containing both hydroxyl and dicarboxylic acid functionalities.

Hydrolysis of Halogenated Precursors: A common route to α-hydroxy acids involves the hydrolysis of α-halocarboxylic acids. wikipedia.org A similar principle could be applied to a di-halogenated C16 backbone, where selective hydrolysis or substitution could yield the desired hydroxy diacid, though controlling regioselectivity for an in-chain position like C-8 would be challenging.

Reactions of Dicarboxylic Acids: Dicarboxylic acids themselves can serve as starting materials. For instance, multicomponent reactions involving lithiated alkoxyallenes, nitriles, and dicarboxylic acids can produce complex functionalized intermediates that could be further elaborated into the target molecule. beilstein-journals.org

Aldol-type Condensations: Building the carbon skeleton through condensation reactions between two smaller fragments is a classic synthetic strategy. One fragment could contain a carboxylic acid and a nucleophilic center, while the other could contain an electrophilic center (like an aldehyde) and a second carboxylic acid (or a precursor group).

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. fiveable.mewikipedia.org In the context of synthesizing 8-hydroxyhexadecanedioic acid, a precursor molecule with a different oxygen-containing functional group at the C-8 position, such as a ketone or an alkene, could be synthesized first.

Reduction of a Ketone: A precursor such as 8-oxohexadecanedioic acid could be synthesized and then the ketone group at C-8 could be selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com

Hydration of an Alkene: A precursor containing a double bond at or near the C-8 position, such as hexadec-8-enedioic acid, could be subjected to a hydration reaction (e.g., hydroboration-oxidation or oxymercuration-demercuration) to install the hydroxyl group. The choice of reaction would determine the regioselectivity.

Oxidation/Reduction of Existing Functional Groups: The carboxyl groups themselves can be derived from other functionalities. For example, a C16 diol could be selectively oxidized at its terminal positions to yield the dicarboxylic acid. The controlled oxidation of primary alcohols to carboxylic acids is a well-established transformation. solubilityofthings.com

Strategies for Hydroxy Dicarboxylic Acid Synthesis

Biotechnological Production Routes

Direct production of 8-hydroxyhexadecanedioic acid using microbial fermentation presents a potentially sustainable and environmentally friendly alternative to chemical synthesis. This approach utilizes the natural metabolic pathways of microorganisms to convert simple feedstocks into complex molecules.

Research has identified specific bacterial strains capable of producing 8-hydroxyhexadecanedioic acid as a metabolite during the degradation of long-chain alkanes.

Gordonia amicalis S2 and Novosphingobium sp. S1: These strains have been shown to produce 8-hydroxyhexadecanedioic acid as an extracellular metabolite when grown on n-hexadecane. researchgate.netresearchgate.netnajah.edu The production of this hydroxylated dicarboxylic acid is linked to the microbes' mechanism for assimilating hydrophobic substrates. researchgate.netnajah.edu

Gordonia terrae S5: This related strain was found to produce 8-hydroxyhexadecanoic acid and 7-hydroxyhexadecanoic acid, demonstrating the capacity of this genus for in-chain hydroxylation of long-chain fatty acids. researchgate.net

While these findings are based on the identification of metabolites from wild-type strains, they establish a proof-of-concept for the biotechnological production of 8-hydroxyhexadecanedioic acid. Future work could involve metabolic engineering and optimization of fermentation conditions to enhance yields and make the process industrially viable, similar to established biotechnological processes for other organic acids and amino acids. europa.euresearchgate.net

Analytical Methodologies for 8 Hydroxyhexadecanedioic Acid Research

Spectrometric Techniques for Detection and Characterization

Mass spectrometry-based techniques are indispensable for the structural elucidation and sensitive detection of 8-hydroxyhexadecanedioic acid. These methods provide detailed information on the molecular weight and fragmentation patterns of the analyte, enabling its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of dicarboxylic acids, including 8-hydroxyhexadecanedioic acid, in various biological samples like human plasma. chromatographyonline.comdntb.gov.uanih.govresearchgate.net This technique offers high sensitivity and selectivity, which is crucial for detecting low-concentration analytes in complex mixtures. chromatographyonline.comacs.org In non-targeted metabolomic studies, LC-MS/MS has been successfully used to profile a wide range of metabolites, where 8-hydroxyhexadecanedioic acid was identified as a potential biomarker. For instance, a study on the effects of the Mediterranean diet identified xi-8-hydroxyhexadecanedioic acid in human plasma, highlighting its relevance in dietary pattern analysis. nih.govresearchgate.net

The primary challenge with dicarboxylic acids in LC-MS/MS is often their poor ionization and fragmentation. chromatographyonline.com To overcome this, a strategy involving chemical charge-reversal derivatization has been developed. chromatographyonline.com Reagents like dimethylaminophenacyl bromide (DmPABr) react with the carboxylic acid groups, reversing their polarity from negative to positive. This derivatization enhances detection sensitivity in the multiple reaction monitoring (MRM) mode, improves mass fragmentation, and facilitates better chromatographic separation. chromatographyonline.com This approach has been shown to be robust, with derivatized dicarboxylic acids remaining stable through multiple freeze-thaw cycles. chromatographyonline.com

LC-MS/MS methods are often preferred over gas chromatography-mass spectrometry (GC-MS) for dicarboxylic acid analysis due to their typically shorter analysis times. chromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides accurate mass measurements, further aiding in the identification of unknown hydroxy fatty acids without the need for derivatization. nih.govmdpi.com

| Analytical Technique | Application | Key Findings |

| LC-MS/MS | Non-targeted metabolomic profiling of human plasma. nih.govresearchgate.net | Identified xi-8-hydroxyhexadecanedioic acid as a potential biomarker for Mediterranean diet adherence. nih.govresearchgate.net |

| LC-MS/MS with Charge-Reversal Derivatization | Enhanced quantification of dicarboxylic acids in biological fluids. chromatographyonline.com | Derivatization with DmPABr improves sensitivity, mass fragmentation, and chromatographic separation. chromatographyonline.com |

| LC-HRMS | Direct determination of free hydroxy fatty acids in milk. nih.govmdpi.com | Enables simultaneous determination of multiple free hydroxy fatty acids without derivatization. nih.govmdpi.com |

| LC-MS | Analysis of metabolites from bacterial degradation of hydrocarbons. researchgate.net | Revealed 8-hydroxyhexadecanedioic acid as an extracellular metabolite in certain bacterial strains. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including hydroxy and dicarboxylic acids. acs.orgnih.gov However, due to the low volatility of these compounds, derivatization is a critical step to make them amenable to GC analysis. scioninstruments.com This process converts the polar functional groups into less polar, more volatile derivatives. scioninstruments.com

Common derivatization methods include esterification and silylation. nih.govscioninstruments.com For instance, methyl esterification followed by silylation of the hydroxyl group is a frequent strategy. acs.org Trimethylsilyl (B98337) (TMS) derivatives are often prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca These derivatives exhibit good chromatographic properties and produce characteristic mass spectra that aid in structural identification. marinelipids.canih.gov The fragmentation patterns of these derivatives can provide information about the carbon chain length, the degree of unsaturation, and the location of the hydroxyl group. nih.gov

GC-MS has been instrumental in identifying various hydroxy fatty acids in complex mixtures, such as those found in vegetable oils and biological samples. marinelipids.ca While LC-MS/MS is often faster, GC-MS can offer excellent accuracy and sensitivity for quantitative studies of hydroxy fatty acids. chromatographyonline.commarinelipids.ca Retention Time Locking (RTL) is a methodology that can be used with GC-MS to provide more consistent retention times, aiding in the identification of target compounds in complex samples by comparing them to a reference library. europa.eu

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating 8-hydroxyhexadecanedioic acid from other components in a sample prior to its detection and quantification. The choice of chromatographic method depends on the nature of the sample and the subsequent analytical technique.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of organic acids. shimadzu.comshimadzu.com For dicarboxylic acids, HPLC methods can be tailored to achieve efficient separation from a complex matrix. nih.gov One common approach involves derivatization to enhance detectability, such as converting the acids into 2-nitrophenylhydrazides, which can be detected in the visible range. nih.gov This method has been shown to provide good recovery and reproducibility for the analysis of dicarboxylic acids in urine. nih.gov

The separation of organic acids by HPLC can be achieved through various modes, including reversed-phase, ion-exchange, and ion-exclusion chromatography. shimadzu.comsigmaaldrich.com Reversed-phase HPLC, often using C18 columns, is a popular choice. sigmaaldrich.com For polar compounds like organic acids, specialized columns that are stable in highly aqueous mobile phases are beneficial to prevent phase collapse. sigmaaldrich.com Ion-exclusion chromatography is particularly well-suited for separating weak acids and is often the first choice for organic acid analysis. shimadzu.comshimadzu.com In this mode, separation is based on the degree of ionization of the acids. shimadzu.com

| HPLC Separation Mode | Principle | Application |

| Reversed-Phase | Separation based on hydrophobicity. sigmaaldrich.com | Analysis of a wide range of organic acids, often with modified C18 columns for aqueous mobile phases. sigmaaldrich.com |

| Ion-Exclusion | Separation based on the degree of ionization of weak acids. shimadzu.com | High selectivity for the separation of organic acids from complex mixtures. shimadzu.comshimadzu.com |

| Ion-Exchange | Separation based on the competition between analyte ions and mobile phase ions for the stationary phase. shimadzu.com | Separation of multiple organic acid components, though may require gradient elution. shimadzu.com |

Sample Preparation and Derivatization Techniques for Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of 8-hydroxyhexadecanedioic acid. The primary goals are to remove interfering substances from the sample matrix and to convert the analyte into a form that is suitable for the chosen analytical instrument.

For biological fluids, the initial step often involves protein precipitation, commonly achieved using a cold organic solvent like acetonitrile. Following this, extraction techniques are employed to isolate the dicarboxylic acids. Acidified ethyl acetate (B1210297) is an effective solvent for this purpose, selectively extracting dicarboxylic acids from the deproteinated supernatant.

Derivatization is a key strategy in the analysis of dicarboxylic and hydroxy fatty acids, particularly for GC-MS and sometimes for LC-MS to enhance sensitivity. scioninstruments.comchromatographyonline.com The main purposes of derivatization are to increase the volatility and thermal stability of the analyte and to improve its chromatographic behavior and detectability. scioninstruments.comchromatographyonline.com

Common derivatization reactions include:

Silylation: This process replaces acidic hydrogens with an alkylsilyl group, such as a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of compounds containing hydroxyl and carboxyl groups, making them more amenable to GC analysis. scioninstruments.com

Esterification: Carboxylic acids are converted to their corresponding esters (e.g., methyl esters or FAMEs) to reduce their polarity and improve their chromatographic properties. scioninstruments.comasm.org

Acylation: This method can be used to add fluorinated groups to the analyte, which is particularly useful for electron capture detection (ECD) in GC. scioninstruments.com

Charge-Reversal Derivatization: As mentioned for LC-MS/MS, this involves using reagents like DmPABr to reverse the charge of the analyte, thereby enhancing its ionization efficiency and detection sensitivity.

The choice of derivatization reagent and method depends on the specific functional groups present in the analyte and the requirements of the analytical technique being used. chromatographyonline.com

Research on Derivatives and Structural Analogs of 8 Hydroxyhexadecanedioic Acid

Hydroxy Dicarboxylic Acid Analogs

The exploration of structural analogs of 8-hydroxyhexadecanedioic acid, particularly its isomers and variations in chain length, is crucial for understanding structure-function relationships.

Investigations on Isomeric Forms (e.g., 7-Hydroxyhexadecanedioic Acid)

Isomers of hydroxyhexadecanedioic acid, such as 7-hydroxyhexadecanedioic acid, are of interest in the study of lipid metabolism and the composition of natural polymers. foodb.canih.gov 7-Hydroxyhexadecanedioic acid is classified as a long-chain fatty acid. foodb.canih.gov It has been identified as a component of plant sporopollenin (B1173437), a highly resistant biopolymer found in the outer wall of pollen and spores. scispace.combiorxiv.org For instance, the alkaline hydrolysis of Pinus silvestris sporopollenin has been shown to yield 7-hydroxyhexadecanedioic acid. biorxiv.org The position of the hydroxyl group along the carbon chain can significantly influence the physical and chemical properties of the molecule, affecting its role in biological systems and its potential applications.

Studies on Chain Length Variations (e.g., 3-Hydroxydodecanedioic Acid)

Varying the length of the carbon chain in hydroxy dicarboxylic acids has been a key area of research, particularly in the context of metabolic disorders. 3-Hydroxydicarboxylic acids with chain lengths from 10 to 16 carbons are excreted by individuals with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a disorder of fatty acid metabolism. nih.govnih.govscispace.com To aid in the diagnosis of such disorders, researchers have developed synthetic methods for compounds like 3-hydroxydodecanedioic acid and its deuterated analogs for use in stable-isotope dilution mass spectrometric analysis. nih.govnih.govscispace.com Studies have also focused on the metabolic origins of urinary 3-hydroxydicarboxylic acids. acs.org The development of quantitative methods for these compounds is considered important for accurate diagnosis. nih.govnih.govscispace.com

Hydroxy Fatty Acid Derivatives (Monocarboxylic)

The monocarboxylic acid counterparts of hydroxy dicarboxylic acids, such as 8-hydroxyhexadecanoic acid, offer another avenue for research, particularly in understanding their natural occurrence and biological activities.

Research on 8-Hydroxyhexadecanoic Acid

8-Hydroxyhexadecanoic acid is a long-chain hydroxy fatty acid. nih.govchemfont.ca It has been identified in various natural sources, including the bacterium Gordonia terrae S5 during the degradation of n-hexadecane. researchgate.net The compound has also been found in Terminalia arjuna and is known as an endogenous inhibitor of spore germination in Lygodium japonicum. nih.govtandfonline.comoup.com Research has established the absolute configuration of the naturally occurring (+)-8-hydroxyhexadecanoic acid as S. tandfonline.comoup.com

Comparative Studies with ω- and Mid-Chain Hydroxylated Fatty Acids

Comparative studies involving ω-hydroxylated and mid-chain hydroxylated fatty acids are essential for understanding the specific roles and applications of these different positional isomers.

ω-Hydroxy Fatty Acids: These are fatty acids with a hydroxyl group at the terminal (ω) position of the carbon chain. nih.gov They are key monomers for the synthesis of biopolymers like cutin and suberin in plants. nih.gov Enzymes such as those from the cytochrome P450 family, like CYP704B2 and CYP704B1, are known to catalyze the ω-hydroxylation of long-chain fatty acids, a crucial step in the biosynthesis of sporopollenin and anther cutin. nih.govoup.com Engineered microorganisms have also been developed to produce ω-hydroxy fatty acids for industrial applications. frontiersin.org

Mid-Chain Hydroxylated Fatty Acids: In contrast, mid-chain hydroxylated fatty acids have the hydroxyl group located at a non-terminal position. 8-Hydroxyhexadecanoic acid is an example of a mid-chain hydroxylated fatty acid. The position of the hydroxyl group influences the molecule's physical properties and biological activity. For instance, the anti-fungal activity of hydroxy fatty acids against certain plant pathogens is affected by the hydroxylation position. nih.gov

Cytochrome P450 enzymes also play a role in the metabolism of fatty acids in animals. For example, CYP4A family members ω-hydroxylate fatty acids, while CYP2E1 can ω-1 hydroxylate them. medsciencegroup.com These hydroxylation pathways become more significant in certain metabolic states. medsciencegroup.com

Functionalization and Derivatization for Novel Compounds

The presence of both hydroxyl and carboxylic acid functional groups in 8-hydroxyhexadecanedioic acid and its analogs makes them versatile starting materials for the synthesis of new compounds. The ability to selectively modify these functional groups opens up possibilities for creating polymers, esters, and other derivatives with unique properties.

Research into the functionalization of similar molecules, such as the tartaric acid-catalyzed reaction of para-quinols with organoboronic acids and alcohols, demonstrates methods for creating meta-functionalized aryl ethers and phenols. rsc.org This highlights the potential for developing novel synthetic strategies that could be applied to hydroxy dicarboxylic acids. The hydroxyl group can direct reactions, enabling the creation of complex molecules from simpler precursors. rsc.org Furthermore, the extraction of related compounds using green solvents like ethyl lactate (B86563) is being explored, which could lead to more sustainable chemical processes. mdpi.com

The derivatization of these fatty acids is also important for analytical purposes. For example, the creation of volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters, is a common practice to improve their analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.govscispace.com

Esterification and Amidation Reactions for Research Materials

The presence of two carboxylic acid groups and one secondary hydroxyl group on the 8-hydroxyhexadecanedioic acid molecule allows for the formation of esters and amides. These reactions are fundamental in organic synthesis for creating new chemical entities for research purposes.

Esterification:

Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the case of 8-hydroxyhexadecanedioic acid, both carboxyl groups can undergo esterification with various alcohols, or the hydroxyl group can be esterified by other carboxylic acids. These reactions would yield a range of mono-, di-, or tri-esters, depending on the stoichiometry and reaction conditions. The synthesis of such esters can be a pathway to creating new plasticizers, lubricants, or coatings.

For instance, the direct esterification of long-chain fatty acids, a class of compounds structurally related to 8-hydroxyhexadecanedioic acid, is a common industrial practice. While specific catalysts and conditions would need to be optimized, the principles of Fischer-Speier esterification would apply.

Below is a hypothetical data table illustrating potential ester derivatives of 8-hydroxyhexadecanedioic acid that could be synthesized for research materials, based on common esterification reactions.

| Reactant Alcohol | Potential Ester Product Name | Potential Research Application |

| Methanol | Dimethyl 8-hydroxyhexadecanedioate | Chemical intermediate, model compound |

| 1-Butanol | Dibutyl 8-hydroxyhexadecanedioate | Potential plasticizer |

| Ethylene Glycol | Poly(ethylene 8-hydroxyhexadecanedioate) | Polyester (B1180765) building block |

| Acetic Acid | 8-Acetoxyhexadecanedioic acid | Modified monomer for polymerization |

Amidation:

Amidation is the process of forming an amide bond, typically from a carboxylic acid and an amine. This reaction is one of the most important in organic chemistry due to the prevalence of the amide bond in biochemistry and polymer science. researchgate.net The two carboxylic acid groups of 8-hydroxyhexadecanedioic acid can react with primary or secondary amines to form mono- or diamides. These amidation reactions can be carried out directly, often at high temperatures, or by using coupling agents to facilitate the reaction under milder conditions. csic.es

The resulting long-chain hydroxy diamides could be investigated for their self-assembly properties, potential as gelling agents, or as precursors to polyamides. The synthesis of fatty acid amides is a well-established field, with applications ranging from surfactants to lubricants, suggesting that amides of 8-hydroxyhexadecanedioic acid could have similar utility in materials research. gerli.com

A table of potential amide derivatives is presented below, highlighting the versatility of amidation reactions.

| Reactant Amine | Potential Amide Product Name | Potential Research Application |

| Ammonia | 8-Hydroxyhexadecanediamide | Chemical intermediate |

| Ethylenediamine | N,N'-Ethylenebis(8-hydroxyhexadecanediamide) | Potential chelating agent, polyamide precursor |

| Diethanolamine | N,N,N',N'-Tetrakis(2-hydroxyethyl)-8-hydroxyhexadecanediamide | Functional monomer, potential cross-linker |

| 1,6-Hexanediamine | Poly(hexamethylene 8-hydroxyhexadecanediamide) | Polyamide building block |

Polymer Precursors and Building Blocks in Material Science Research

The bifunctional nature of 8-hydroxyhexadecanedioic acid, possessing two carboxylic acid groups, makes it a potential monomer for the synthesis of polyesters and polyamides. Furthermore, the presence of a hydroxyl group along the chain offers a site for further modification or for creating branched or cross-linked polymer structures. The use of long-chain dicarboxylic acids as building blocks for polymers is an active area of research, particularly for creating materials from renewable resources. researchgate.net

Polyester Synthesis:

8-Hydroxyhexadecanedioic acid can be used as a monomer in polycondensation reactions with diols to form polyesters. The general structure of such a polyester would consist of repeating units of the diol and the dicarboxylic acid. The hydroxyl group on the 8-hydroxyhexadecanedioic acid backbone would introduce a pendant functional group, which could be used to alter the polymer's properties, for example, by increasing its hydrophilicity or providing a site for cross-linking.

The synthesis of polyesters from long-chain dicarboxylic acids and diols is a well-established method for producing biodegradable and crystalline materials. mdpi.com These reactions are typically carried out at high temperatures under reduced pressure to remove the water formed during the condensation. mdpi.com

Polyamide Synthesis:

Similarly, 8-hydroxyhexadecanedioic acid can react with diamines to produce polyamides. These polymers would contain the characteristic amide linkage found in nylons. The long aliphatic chain of the monomer would be expected to impart flexibility and hydrophobicity to the resulting polymer, while the hydroxyl group could again be used to tailor the material's properties. The industrial production of polyamides often involves the use of dicarboxylic acids. researchgate.net

The table below summarizes the potential polymer types that could be synthesized using 8-hydroxyhexadecanedioic acid as a monomer.

| Polymer Type | Co-monomer | Potential Polymer Name | Potential Properties/Applications |

| Polyester | 1,4-Butanediol | Poly(butylene 8-hydroxyhexadecanedioate) | Biodegradable plastic, elastomer |

| Polyester | Glycerol | Cross-linked Poly(glycerol 8-hydroxyhexadecanedioate) | Thermoset resin, coating |

| Polyamide | 1,6-Hexanediamine | Poly(hexamethylene 8-hydroxyhexadecanediamide) | Engineering plastic, fiber |

| Poly(ester-amide) | Ethanolamine | Poly(ethanolamine 8-hydroxyhexadecanedioate) | Functional polymer, biomaterial research |

While the specific synthesis and characterization of polymers derived from 8-hydroxyhexadecanedioic acid are not widely reported, its structural features suggest it could be a valuable monomer for creating novel polymers with tailored properties for various applications in material science. Further research would be needed to explore the optimal conditions for these polymerization reactions and to characterize the resulting materials.

Potential Biotechnological and Industrial Applications Research Focus

Bio-based Material Precursors

The structure of 8-hydroxyhexadecanedioic acid makes it a valuable monomer for the synthesis of novel bio-based polymers. The presence of multiple functional groups allows for the creation of complex polymer architectures.

Long-chain dicarboxylic acids, including hydroxy derivatives like 8-hydroxyhexadecanedioic acid, are key monomers for producing a range of synthetic materials such as polyamides, polyesters, and polyurethanes. researchgate.netgoogle.comgoogle.com These polymers find use in products like engineering plastics, hot-melt adhesives, and coatings. researchgate.net The long methylene (B1212753) chain in these dicarboxylic acids imparts superior properties to the resulting polymers compared to those made from short-chain dicarboxylic acids. researchgate.net

Research has demonstrated the synthesis of polyesters from various aliphatic dicarboxylic acids. researchgate.net The inclusion of hydroxyl groups on the dicarboxylic acid monomer allows for the creation of polyesters with pendent hydroxyl groups, which can be further modified. researchgate.net While direct research on polymer synthesis using 8-hydroxyhexadecanedioic acid is not extensively published, the principles of polycondensation with other hydroxy dicarboxylic acids are well-established. researchgate.netresearchgate.netacs.org These reactions typically involve condensation between the dicarboxylic acid and a diol or diamine to form polyesters or polyamides, respectively. researchgate.netsigmaaldrich.com The hydroxyl group on the dicarboxylic acid could potentially be used to create cross-linked or branched polymers with unique properties. researchgate.net

Table 1: Examples of Polymer Synthesis Using Dicarboxylic Acid Monomers

Polymer Type Dicarboxylic Acid Monomer Co-monomer Key Feature Reference Polyester (B1180765) Aliphatic Dicarboxylic Acids Pentaerythritol Creation of linear polymers with side-chains. researchgate.net Polyamide Dimethyl-2,5-dihydroxy-3-hexenedioate (DHHDA) Hexamethylenediamine Renewable polyamide analogue of nylon 6,6 with similar thermal stability. researchgate.net Polyester Pyridine dicarboxylic acid (PDC) Ethylene Glycol (EG) Potential for green and sustainable materials with distinct properties based on isomer. frontiersin.org

Long-chain aliphatic organic compounds, including fatty acids and their derivatives, are known to impart hydrophobicity. frontiersin.org In nature, suberin, a complex polymer containing long-chain fatty acids, provides a protective, water-repellent barrier in tree bark. consensus.app Research has explored the use of suberin fatty acid hydrolysates from birch bark to create hydrophobic coatings on wood surfaces, significantly enhancing water resistance. consensus.app

The structure of 8-hydroxyhexadecanedioic acid, with its long C16 aliphatic chain, suggests its potential as a component in the development of hydrophobic films. While direct studies on its use in this specific application are limited, research on similar long-chain molecules provides a strong basis for this potential. For instance, the esterification of lignin (B12514952) with oleic acid, a long-chain fatty acid, has been shown to convert hydrophilic hydroxyl groups into hydrophobic alkyl chains, resulting in a waxy derivative used for hydrophobic coatings. frontiersin.org The hydroxyl and carboxyl groups of 8-hydroxyhexadecanedioic acid could be chemically modified, for example through esterification with other hydrophobic molecules, to create amphiphilic structures that can self-assemble into water-repellent films.

Research into Polymer Synthesis from Hydroxy Dicarboxylic Acids

Environmental Bioremediation Strategies

Microbial processes that either produce or degrade 8-hydroxyhexadecanedioic acid are central to its role in environmental bioremediation, particularly in the breakdown of hydrocarbon pollutants.

8-Hydroxyhexadecanedioic acid has been identified as a metabolic intermediate in the degradation of long-chain alkanes, such as n-hexadecane, by certain bacteria. researchgate.netresearchgate.net Studies have shown that bacteria isolated from crude oil-polluted soil, including Novosphingobium sp. S1 and Gordonia amicalis S2, produce and release 8-hydroxyhexadecanedioic acid into their environment when grown on n-hexadecane. researchgate.netresearchgate.net The presence of this compound serves as evidence that these microorganisms are actively biodegrading the hydrocarbon. researchgate.net

The degradation process often occurs via terminal or sub-terminal oxidation of the alkane chain. mdpi.com In the case of n-hexadecane degradation leading to 8-hydroxyhexadecanedioic acid, it is suggested that the degradation proceeds via a bi-terminal oxidation pathway. researchgate.net This involves the initial oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. mdpi.com A subsequent hydroxylation occurs at the 8th carbon position, followed by oxidation of the other terminal methyl group, ultimately yielding 8-hydroxyhexadecanedioic acid. The ability of these bacterial strains to degrade long-chain alkanes highlights their potential application in the bioremediation of sites contaminated with crude oil. researchgate.net

The microorganisms that produce 8-hydroxyhexadecanedioic acid during hydrocarbon degradation are themselves potential bioremediation agents. researchgate.netresearchgate.net Optimizing the growth and metabolic activity of these microbes can enhance their effectiveness in cleaning up contaminated environments. researchgate.netfrontiersin.org

Several factors influence the efficiency of microbial bioremediation, including nutrient availability, temperature, and pH. researchgate.netfrontiersin.org For instance, the growth of hydrocarbon-degrading bacteria often results in the formation of a biofilm at the oil-water interface, which is crucial for the assimilation of these hydrophobic substrates. researchgate.netresearchgate.net Enhancing the conditions that promote stable biofilm formation could therefore improve degradation rates.

Metabolic engineering offers a more targeted approach to optimizing microbial production. nih.govunl.edu While specific engineering strategies for maximizing 8-hydroxyhexadecanedioic acid production for bioremediation are not yet detailed in the literature, related research provides a roadmap. For example, in Escherichia coli, the production of other hydroxy fatty acids has been increased through the co-expression of enzymes like acetyl-CoA carboxylase and the knockout of competing metabolic pathways like fatty acid degradation. nih.govunl.edu Similar strategies could be applied to strains like Novosphingobium sp. and Gordonia amicalis to enhance their natural ability to convert hydrocarbons into less harmful intermediates like 8-hydroxyhexadecanedioic acid. Optimizing cofactor availability, such as NADH which is essential for many hydroxylation reactions, is another key strategy that has proven effective in increasing the production of hydroxy fatty acids in engineered microbes. researchgate.net

Table 2: Microorganisms Involved in 8-Hydroxyhexadecanedioic Acid Metabolism

Microorganism Metabolic Process Substrate Product/Intermediate Potential Application Reference Novosphingobium sp. S1 Degradation n-Hexadecane 8-Hydroxyhexadecanedioic acid Bioremediation of oil-polluted soil [1, 2] Gordonia amicalis S2 Degradation n-Hexadecane 8-Hydroxyhexadecanedioic acid Bioremediation of oil-polluted soil [1, 2] Gordonia terrae S5 Degradation n-Hexadecane 8-Hydroxyhexadecanoic acid, 7-Hydroxyhexadecanoic acid Bioremediation of oil-polluted soil [1, 2]

Q & A

Q. How can researchers identify and confirm the presence of 8-Hydroxyhexadecanedioic acid in plant cutins?

Methodological Answer: To identify the compound in plant cutins, use nuclear magnetic resonance (NMR) spectroscopy to analyze its unique proton and carbon environments, particularly the hydroxyl and carboxylic acid groups. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (C₁₆H₃₀O₄, exact mass 310.2144). Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation .

Q. What safety protocols should be followed when handling 8-Hydroxyhexadecanedioic acid in laboratory settings?

Methodological Answer: Although classified as non-hazardous under EU regulations (CLP 1272/2008), standard laboratory precautions apply. Use personal protective equipment (PPE) such as gloves and safety goggles. Store the compound in a cool, dry environment, and avoid direct exposure to incompatible substances (e.g., strong oxidizing agents). Refer to safety data sheets for emergency procedures and disposal guidelines .

Q. What is the natural occurrence and biological significance of 8-Hydroxyhexadecanedioic acid?

Methodological Answer: The compound is a component of plant cutins, which are protective lipid layers on aerial plant surfaces. Its hydroxyl group enhances hydrophilicity, potentially influencing cutin permeability and stress resistance. To study its role, conduct comparative metabolomic analyses across plant developmental stages (e.g., via LC-MS) to correlate its concentration with physiological changes .

Q. How should researchers prepare samples for analyzing 8-Hydroxyhexadecanedioic acid in biological matrices?

Methodological Answer: Extract the compound using a polar solvent (e.g., methanol:water 80:20) and purify via solid-phase extraction (SPE) to remove interfering lipids. Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis or use direct infusion for ESI-MS. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What methodologies are recommended for quantifying dynamic changes in 8-Hydroxyhexadecanedioic acid during biological processes?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity. Calibrate using a six-point standard curve (1–100 ng/mL) and validate precision (RSD <15%) and accuracy (80–120%). Track temporal changes in plant tissues during developmental stages, as demonstrated in Sapindus mukorossi fruit studies .

Q. How does pH and temperature affect the stability of 8-Hydroxyhexadecanedioic acid in experimental setups?

Methodological Answer: Conduct accelerated stability studies: incubate the compound at varying pH (3–9) and temperatures (4–40°C) for 24–72 hours. Analyze degradation products via LC-MS and quantify intact compound loss using UV-Vis spectrophotometry (λ = 210 nm). Stability thresholds (e.g., <10% degradation) should inform storage conditions and buffer selection .

Q. What experimental strategies can elucidate the metabolic pathways involving 8-Hydroxyhexadecanedioic acid?

Methodological Answer: Use isotopic labeling (e.g., ¹³C-glucose tracer studies) to track carbon flux into the compound. Combine with enzyme inhibition assays (e.g., cytochrome P450 inhibitors) to identify biosynthetic steps. Transcriptomic analysis (RNA-seq) of tissues with high 8-Hydroxyhexadecanedioic acid levels can pinpoint candidate genes for functional validation .

Q. How should researchers address contradictions between observed data and existing literature on this compound?

Methodological Answer: Apply a weight-of-evidence approach: (1) Replicate experiments under identical conditions, (2) validate analytical methods (e.g., inter-laboratory comparisons), and (3) perform meta-analyses of published datasets to identify confounding variables (e.g., interspecies variability). Document methodological discrepancies in supplementary materials .

Q. What considerations are critical for designing experiments to study the compound’s functional role in plant cuticles?

Methodological Answer: Use mutant plant lines with altered cutin synthesis (e.g., Arabidopsis mutants) and compare 8-Hydroxyhexadecanedioic acid levels via targeted metabolomics. Pair with permeability assays (e.g., toluidine blue dye penetration) to correlate chemical composition with physiological function. Include biological triplicates and statistical power analysis to ensure robustness .

Q. How can researchers ensure reproducibility when reporting data on 8-Hydroxyhexadecanedioic acid?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles: (1) Publish raw spectral data (NMR, MS) in repositories like MetaboLights, (2) detail instrument parameters (e.g., collision energy in MS), and (3) provide step-by-step protocols for sample preparation. Use standardized reporting formats (e.g., MIAMI guidelines for metabolomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.